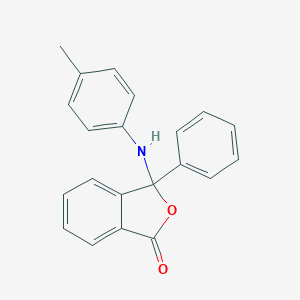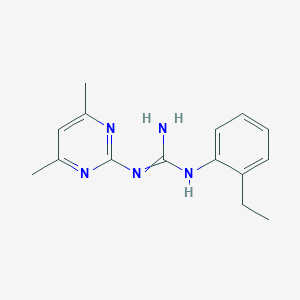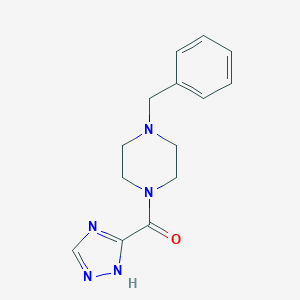
2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile, also known as DTT-205, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
作用機序
The mechanism of action of 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, tumor growth, and viral replication. Studies have shown that 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile inhibits the activation of NF-κB, a key transcription factor involved in the expression of pro-inflammatory cytokines and anti-apoptotic proteins. 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects
2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduces the activation of NF-κB. 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile has also been shown to induce apoptosis and cell cycle arrest in cancer cells. Additionally, 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile has been shown to inhibit viral replication by blocking the entry of viruses into host cells and inhibiting viral protein synthesis.
実験室実験の利点と制限
One of the major advantages of 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile is its broad range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This makes it a promising candidate for the development of novel therapeutics for various disease conditions. Another advantage is its relatively simple synthesis method, which makes it accessible for further research.
However, one of the limitations of 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the research and development of 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Another direction is the exploration of its potential therapeutic applications in other disease conditions, such as autoimmune diseases and neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its interactions with other drugs.
合成法
The synthesis of 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile involves a multistep process that starts with the reaction between 2-bromo-3-thiophenecarbonitrile and allylamine, followed by the introduction of a tert-butyl group at the 5-position of the thiophene ring through a Grignard reaction. The final step involves the reduction of the nitro group at the 4-position to an amino group. The overall yield of the synthesis is approximately 25%.
科学的研究の応用
2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research has been its anti-inflammatory activity. Studies have shown that 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduces the activation of NF-κB, a key transcription factor involved in inflammation.
Furthermore, 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile has also been shown to exhibit anti-tumor activity. Studies have demonstrated that 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. Additionally, 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile has been shown to have anti-viral activity against a range of viruses, including influenza A virus, hepatitis B virus, and human immunodeficiency virus (HIV).
特性
分子式 |
C13H17N3OS |
|---|---|
分子量 |
263.36 g/mol |
IUPAC名 |
4-amino-5-(2,2-dimethylpropanoyl)-2-(prop-2-enylamino)thiophene-3-carbonitrile |
InChI |
InChI=1S/C13H17N3OS/c1-5-6-16-12-8(7-14)9(15)10(18-12)11(17)13(2,3)4/h5,16H,1,6,15H2,2-4H3 |
InChIキー |
NGYSKLXEAGZCTO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C1=C(C(=C(S1)NCC=C)C#N)N |
正規SMILES |
CC(C)(C)C(=O)C1=C(C(=C(S1)NCC=C)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B220994.png)

![Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate](/img/structure/B221002.png)



![2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B221060.png)


![Thieno[3,2-c][2,6]naphthyridine](/img/structure/B221070.png)
![3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide](/img/structure/B221075.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B221076.png)
